Cas no 1342024-57-0 ((2-methoxyethyl)(1,3-thiazol-5-yl)methylamine)

(2-Methoxyethyl)(1,3-thiazol-5-yl)methylamine is a versatile amine derivative featuring a thiazole heterocycle and a methoxyethyl side chain. Its structural characteristics make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The thiazole moiety contributes to enhanced binding affinity in target interactions, while the methoxyethyl group improves solubility and pharmacokinetic properties. This compound is particularly useful in medicinal chemistry for designing CNS-active agents or enzyme inhibitors due to its balanced lipophilicity and hydrogen-bonding potential. Its stability under standard storage conditions and compatibility with common synthetic methodologies further enhance its utility in research and industrial applications.
(2-methoxyethyl)(1,3-thiazol-5-yl)methylamine structure
1342024-57-0 structure
Product name:(2-methoxyethyl)(1,3-thiazol-5-yl)methylamine
CAS No:1342024-57-0
MF:C7H12N2OS
MW:172.247980117798
CID:6416410
PubChem ID:62758840

(2-methoxyethyl)(1,3-thiazol-5-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • (2-methoxyethyl)(1,3-thiazol-5-yl)methylamine
    • 5-Thiazolemethanamine, N-(2-methoxyethyl)-
    • AKOS012052438
    • 1342024-57-0
    • (2-methoxyethyl)[(1,3-thiazol-5-yl)methyl]amine
    • EN300-190148
    • (2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine
    • CS-0303654
    • 2-Methoxy-N-(thiazol-5-ylmethyl)ethan-1-amine
    • Inchi: 1S/C7H12N2OS/c1-10-3-2-8-4-7-5-9-6-11-7/h5-6,8H,2-4H2,1H3
    • InChI Key: DXNSGFQKBOQPSB-UHFFFAOYSA-N
    • SMILES: S1C(CNCCOC)=CN=C1

Computed Properties

  • Exact Mass: 172.06703418g/mol
  • Monoisotopic Mass: 172.06703418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 62.4Ų

Experimental Properties

  • Density: 1.124±0.06 g/cm3(Predicted)
  • Boiling Point: 255.1±20.0 °C(Predicted)
  • pka: 7.45±0.19(Predicted)

(2-methoxyethyl)(1,3-thiazol-5-yl)methylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-190148-0.1g
(2-methoxyethyl)[(1,3-thiazol-5-yl)methyl]amine
1342024-57-0
0.1g
$691.0 2023-09-18
Enamine
EN300-190148-5g
(2-methoxyethyl)[(1,3-thiazol-5-yl)methyl]amine
1342024-57-0
5g
$2277.0 2023-09-18
Enamine
EN300-190148-10g
(2-methoxyethyl)[(1,3-thiazol-5-yl)methyl]amine
1342024-57-0
10g
$3376.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1374324-50mg
2-Methoxy-N-(thiazol-5-ylmethyl)ethan-1-amine
1342024-57-0 95%
50mg
¥17820.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1374324-250mg
2-Methoxy-N-(thiazol-5-ylmethyl)ethan-1-amine
1342024-57-0 95%
250mg
¥16913.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1374324-2.5g
2-Methoxy-N-(thiazol-5-ylmethyl)ethan-1-amine
1342024-57-0 95%
2.5g
¥41547.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1374324-500mg
2-Methoxy-N-(thiazol-5-ylmethyl)ethan-1-amine
1342024-57-0 95%
500mg
¥17643.00 2024-08-09
Enamine
EN300-190148-0.5g
(2-methoxyethyl)[(1,3-thiazol-5-yl)methyl]amine
1342024-57-0
0.5g
$754.0 2023-09-18
Enamine
EN300-190148-1.0g
(2-methoxyethyl)[(1,3-thiazol-5-yl)methyl]amine
1342024-57-0
1g
$0.0 2023-06-08
Enamine
EN300-190148-0.05g
(2-methoxyethyl)[(1,3-thiazol-5-yl)methyl]amine
1342024-57-0
0.05g
$660.0 2023-09-18

Additional information on (2-methoxyethyl)(1,3-thiazol-5-yl)methylamine

Introduction to (2-methoxyethyl)(1,3-thiazol-5-yl)methylamine (CAS No. 1342024-57-0)

(2-methoxyethyl)(1,3-thiazol-5-yl)methylamine, with the CAS number 1342024-57-0, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of amines and features a thiazole ring, which is a heterocyclic aromatic ring containing sulfur and nitrogen atoms. The presence of the thiazole ring and the methoxyethyl group imparts specific chemical properties that make this compound an interesting subject for study.

The chemical structure of (2-methoxyethyl)(1,3-thiazol-5-yl)methylamine consists of a thiazole ring linked to a methylamine group through a methylene bridge. Additionally, a 2-methoxyethyl group is attached to the nitrogen atom of the methylamine. This combination of functional groups provides the molecule with a unique set of chemical and physical properties, including solubility, reactivity, and stability. These properties are crucial for its potential use in drug discovery and development.

Recent research has highlighted the potential of (2-methoxyethyl)(1,3-thiazol-5-yl)methylamine in various therapeutic areas. One notable application is in the development of novel drugs for neurodegenerative diseases. Studies have shown that compounds containing thiazole rings can exhibit neuroprotective effects by modulating specific neurotransmitter systems. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole-containing compounds can effectively inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease.

In addition to its potential in neurodegenerative diseases, (2-methoxyethyl)(1,3-thiazol-5-yl)methylamine has also shown promise in cancer research. Thiazole-containing compounds have been found to exhibit anti-cancer properties by targeting specific signaling pathways involved in cell proliferation and apoptosis. A recent study published in the Cancer Research journal reported that certain thiazole derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. This selective toxicity makes them attractive candidates for the development of targeted cancer therapies.

The synthetic route for (2-methoxyethyl)(1,3-thiazol-5-yl)methylamine involves several well-established organic reactions. The synthesis typically starts with the formation of the thiazole ring through a condensation reaction between an appropriate thiourea and an aldehyde or ketone. Subsequent functionalization steps are then employed to introduce the methoxyethyl and methylamine groups. The choice of reagents and reaction conditions is critical for achieving high yields and purity of the final product.

In terms of its physical properties, (2-methoxyethyl)(1,3-thiazol-5-yl)methylamine is a colorless liquid at room temperature with a characteristic amine odor. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The compound's solubility profile makes it suitable for use in various biological assays and drug delivery systems.

The stability of (2-methoxyethyl)(1,3-thiazol-5-yl)methylamine is another important consideration for its practical applications. Under standard laboratory conditions, the compound is stable at room temperature but should be stored away from strong acids and bases to prevent degradation. Additionally, it is advisable to store the compound under inert conditions (e.g., nitrogen atmosphere) to minimize exposure to moisture and oxygen.

In conclusion, (2-methoxyethyl)(1,3-thiazol-5-yl)methylamine (CAS No. 1342024-57-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable properties make it an attractive candidate for further investigation in areas such as neurodegenerative diseases and cancer therapy. As research continues to uncover new insights into its biological activities and mechanisms of action, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.

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